molecular formula C16H19N3O4 B13354234 2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide

2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B13354234
M. Wt: 317.34 g/mol
InChI Key: NSAYCPOFDVXFMH-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring and a dihydropyridine ring, both of which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions The initial steps often include the formation of the dihydropyridine ring through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the pyridine ring structure but lacks the dihydropyridine ring.

    Pyridoxine (Vitamin B6): Contains a pyridine ring with different functional groups.

    Nifedipine: A dihydropyridine derivative used as a calcium channel blocker.

Uniqueness

2-((1-(2-hydroxyethyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)acetamide is unique due to its combination of a dihydropyridine ring and a pyridine ring, along with the hydroxyethyl and acetamide functional groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

2-[1-(2-hydroxyethyl)-2-methyl-4-oxopyridin-3-yl]oxy-N-(5-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C16H19N3O4/c1-11-3-4-14(17-9-11)18-15(22)10-23-16-12(2)19(7-8-20)6-5-13(16)21/h3-6,9,20H,7-8,10H2,1-2H3,(H,17,18,22)

InChI Key

NSAYCPOFDVXFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)COC2=C(N(C=CC2=O)CCO)C

Origin of Product

United States

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